molecular formula C8H10O2 B1606838 3-Methoxy-2-methylphenol CAS No. 6971-52-4

3-Methoxy-2-methylphenol

Cat. No. B1606838
CAS RN: 6971-52-4
M. Wt: 138.16 g/mol
InChI Key: SIRZAUFJHUZRTI-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylphenol, also known by its IUPAC name, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

One documented reaction involving this compound is its condensation with 2-ethoxyvinylphosphonic dichloride in dioxane in the presence of trifluoroacetic acid. This reaction results in the formation of 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide and 2-hydroxy-7-methoxy-8-methyl-2-oxobenzo .


Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 138.17 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : 3-Methoxy-2-methylphenol is used in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol through a process involving hydrogenation, protection, alkylation, cyclisation, and deprotection (Banerjee, Poon, & Bedoya, 2013). Additionally, it has been utilized in creating (E)-2-methoxy-6-(R-imino)methylphenols through condensation with primary amines (Dikusar, 2012).

  • Atmospheric Reactivity : The compound has relevance in atmospheric chemistry, particularly concerning wood smoke emissions. Its derivatives, like 2-methoxyphenol (guaiacol), have been studied for their reaction rates with hydroxyl radicals, which is important for understanding atmospheric reactivity and potential environmental impacts (Coeur-Tourneur, Cassez, & Wenger, 2010).

  • Hydrogen Bond Studies : Studies on 2-methoxyphenol, a closely related compound, have shown that it forms weak complexes with toluene solvent molecules through unusual intra- and intermolecular hydrogen bonds. This is significant for understanding molecular interactions and solvent effects (Zheng et al., 2006).

  • Oxidative Transformations : The compound is involved in oxidative transformation studies. For instance, a series of 2-methoxy and 2-methylphenols have been subjected to oxygenative oxidation reactions to explore the best conditions for preparing orthoquinonoid cyclohexadienone synthons (Quideau et al., 2003).

Environmental and Analytical Chemistry

  • Gas-Phase Reactions : The gas-phase reactions of methoxyphenols, including those related to this compound, have been studied in environmental contexts. This includes investigations of their reactions with nitrate radicals in the atmosphere, which helps in understanding the atmospheric lifetimes and reactivity of these compounds (Lauraguais et al., 2016).

  • Thermochemistry and Hydrogen Bonds : Thermochemical studies of methoxyphenols, including their formation of strong intermolecular and intramolecular hydrogen bonds, have been conducted. These studies are crucial for understanding the energetic and structural properties of such compounds (Varfolomeev et al., 2010).

  • Analytical Methods : Analytical methods have been developed for the simultaneous determination of various methoxyphenols, including 2-methoxyphenol, in urine. Such methods are important for environmental and health monitoring (Bieniek, 2003).

Biomedical Research

  • Radical Scavenging Activities : Studies have been conducted on the radical scavenging activities of compounds derived from methoxyphenols, indicating their potential in antioxidant applications (Alaşalvar et al., 2014).

  • Anti-Inflammatory Components : Research into new anti-inflammatory aromatic components from sources like Antrodia camphorata has led to the isolation of compounds related to methoxyphenols, suggesting their potential in developing anti-inflammatory drugs (Chen et al., 2013).

Safety and Hazards

The compound is toxic if swallowed, in contact with skin, and if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRZAUFJHUZRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290102
Record name 3-Methoxy-2-methylphenol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6971-52-4
Record name 3-Methoxy-2-methylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-methylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methoxy-2-methyl-
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Record name 3-Methoxy-2-methylphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Methoxy-2-methyl-phenol was prepared according to published procedure: J. Org. Chem. 55, 5, 1990, 1469. To a solution of 2.0 g (50 mmol) NaOH and 2-methylresorcinol (6.2 g, 50 mmol) in water (50 mL), dimethylsulfate (4.8 mL, 50 mmol) was added at 95° C. over 30 min, then reaction was stirred for 2 h at 95° C. After cooling to RT, the reaction mixture was poured into aqueous NaOH (8.0 g in 200 ml H2O). Extracted with Et2O (2×100 mL). The aqueous phase was acidified with 5 N aq. HCl, extracted with Et2O (2×100 mL), extracts were dried over Na2SO4 and evaporated. The residue was purified on SiO2 (200 g) column, hexane—EtOAc (0 to 20%). Yield 3.37 g (24.0 mmol, 49%), colorless oil.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-3-(methyloxy)aniline (Intermediate 58, 1.31 g) in H2SO4 (6 M, 100 mL) was added portionwise NaNO2 (794 mg, 11 mmol) at 0° C. The mixture was stirred for another 2 hours at 40° C. and water (100 mL) was added. The resulting mixture was extracted with ethyl acetate (3 times 100 mL) and the combined ethyl acetate phases were dried and evaporated. The residue was purified by silica gel column chromatography (PE:EtOAc=5:1) to afford the title compound as a solid (569 mg).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
794 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 18.0 mL of concentrated sulfuric acid in 90 mL water was added to a solution of 4.69 g (26.0 mmol) of 2-acetoxy-6-methoxytoluene in 360 mL ethanol and heated and stirred on a 120° C. oil bath for 36 minutes. The reaction mixture which had been allowed to stand at room temperature overnight was transferred to a separatory funnel, extracted with 50 mL and 20 mL of toluene, and after the combined organic layers were washed with 30 mL of water, 30 mL of 5% sodium hydrogen carbonate aqueous solution and 30 mL of water twice, the solvent was evaporated to obtain 3.15 g of title compound.
Quantity
18 mL
Type
reactant
Reaction Step One
Name
2-acetoxy-6-methoxytoluene
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What natural sources contain 3-methoxy-2-methylphenol, and what other compounds are often found alongside it?

A1: this compound, also known as 5-hydroxy-2-methoxytoluene, is found in the waxy coatings of Scilla bifolia plants. [] This species contains a diverse range of long-chain resorcinols and alkane-1,3-diols. Alongside this compound, researchers identified other compounds like 1-alkyl-3,5-dimethoxybenzenes, 5-alkyl-3-methoxyphenols, 5-alkyl-2-methylresorcinols, 5-alkylresorcinols, and 1,3-alkanediols. [] Additionally, this compound has been identified as a metabolite named maristachone F, isolated from the endophytic fungus Cercophora samala associated with the plant Mitragyna inermis. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of both a methoxy group and a methyl group on the aromatic ring of this compound significantly influences its reactivity. For example, when reacted with 2-ethoxyvinylphosphonic dichloride, the reaction proceeds specifically at the phenolic hydroxyl group. [] This selectivity is likely due to the electron-donating effects of the methoxy and methyl substituents, increasing the nucleophilicity of the phenolic oxygen. Furthermore, when exposed to AlBr3 and UV irradiation, this compound undergoes a methyl group transposition, resulting in an equilibrium mixture of various methoxycresols. [] This rearrangement suggests that the methyl group adjacent to the phenol is activated towards migration, potentially due to the stabilization of a carbocation intermediate by the neighboring electron-donating groups.

Q3: What advanced analytical techniques have been used to characterize this compound and related compounds found in natural sources?

A3: A combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy played a crucial role in identifying and characterizing this compound and its related compounds in Scilla bifolia wax. [] Researchers utilized two-dimensional NMR experiments to establish the precise regiochemistry of the isolated compounds. Furthermore, they employed computer spin-simulation of 1H-NMR spectra to confirm and refine the complete NMR assignments, solidifying the structural elucidation of these naturally occurring compounds. []

Q4: Are there any known biological activities associated with this compound?

A4: While specific studies focusing on the biological activity of this compound are limited, its presence as a metabolite in Cercophora samala, a fungus known to produce bioactive compounds, suggests potential biological relevance. [] Further research is needed to explore its potential therapeutic applications.

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